

Spectroscopic Profile of 3-N-Boc-aminocyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 3-N-Boc-aminocyclohexanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-N-Boc-aminocyclohexanone** (also known as tert-butyl (3-oxocyclohexyl)carbamate), a key intermediate in pharmaceutical synthesis and organic chemistry.^{[1][2]} While a complete set of publicly available experimental spectra for this specific molecule is limited, this document compiles predicted data based on the analysis of its functional groups and data from analogous compounds. This guide also includes detailed, generalized experimental protocols for obtaining such data.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-N-Boc-aminocyclohexanone** based on its chemical structure, which features a cyclohexanone ring, a secondary amine protected with a tert-butyloxycarbonyl (Boc) group, and aliphatic C-H bonds.

Table 1: Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **3-N-Boc-aminocyclohexanone** in CDCl_3 would show signals corresponding to the protons of the cyclohexyl ring, the N-H proton of the carbamate, and the protons of the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and carbamate functionalities.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 4.5 - 5.5	br s	1	-NH-
~ 3.5 - 4.0	m	1	-CH-NH-
~ 2.0 - 2.5	m	4	-CH ₂ -C=O and -CH- C=O
~ 1.5 - 2.0	m	4	Cyclohexyl -CH ₂ -
1.45	s	9	-C(CH ₃) ₃

Predicted data based on analogous structures and functional group analysis.

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ would display signals for the carbonyl carbon, the carbons of the cyclohexyl ring, and the carbons of the Boc protecting group.

Chemical Shift (δ) ppm	Assignment
~ 208 - 212	C=O (Ketone)
~ 155	C=O (Carbamate)
~ 80	-C(CH ₃) ₃
~ 45 - 55	-CH-NH-
~ 35 - 45	-CH ₂ -C=O
~ 20 - 35	Cyclohexyl -CH ₂ -
28.4	-C(CH ₃) ₃

Predicted data based on analogous structures and functional group analysis.

Table 3: Expected Infrared (IR) Absorption Data

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O (ketone and carbamate), and C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~ 3300 - 3400	Medium	N-H Stretch (Carbamate)
~ 2850 - 3000	Medium	C-H Stretch (Aliphatic)
~ 1715	Strong	C=O Stretch (Ketone)
~ 1680 - 1700	Strong	C=O Stretch (Carbamate)
~ 1520	Medium	N-H Bend (Carbamate)
~ 1250	Strong	C-O Stretch (Carbamate)
~ 1170	Strong	C-O Stretch (Carbamate)

Expected ranges based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry data obtained via electrospray ionization (ESI) would likely show the protonated molecule and other common adducts.

m/z	Ion Species
214.14	[M+H] ⁺
236.12	[M+Na] ⁺
252.09	[M+K] ⁺
158.10	[M+H - C ₄ H ₈] ⁺ (Loss of isobutylene)
114.09	[M+H - Boc] ⁺ (Loss of the Boc group)

Predicted data based on the molecular weight of C₁₁H₁₉NO₃ (213.27 g/mol) and common fragmentation patterns.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as **3-N-Boc-aminocyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **3-N-Boc-aminocyclohexanone** (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated chloroform (CDCl_3)
- NMR tube
- Pasteur pipette and glass wool
- Vortex mixer

Procedure:

- Sample Preparation:
 - Weigh the appropriate amount of **3-N-Boc-aminocyclohexanone** and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
 - Vortex the mixture until the sample is fully dissolved.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

- Place the sample in the NMR spectrometer.
- Data Acquisition:
 - Tune and lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 16-32 scans).
 - Acquire the ^{13}C NMR spectrum using proton decoupling (e.g., a sufficient number of scans to achieve a good signal-to-noise ratio).
- Data Processing:
 - Apply Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **3-N-Boc-aminocyclohexanone** (a small amount on the tip of a spatula)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Isopropanol and lint-free wipes for cleaning

Procedure:

- Background Scan:
 - Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol and allowing it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal.
- Sample Analysis:
 - Place a small amount of the solid **3-N-Boc-aminocyclohexanone** sample onto the center of the ATR crystal.
 - Use the pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum of the sample.
- Data Processing:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

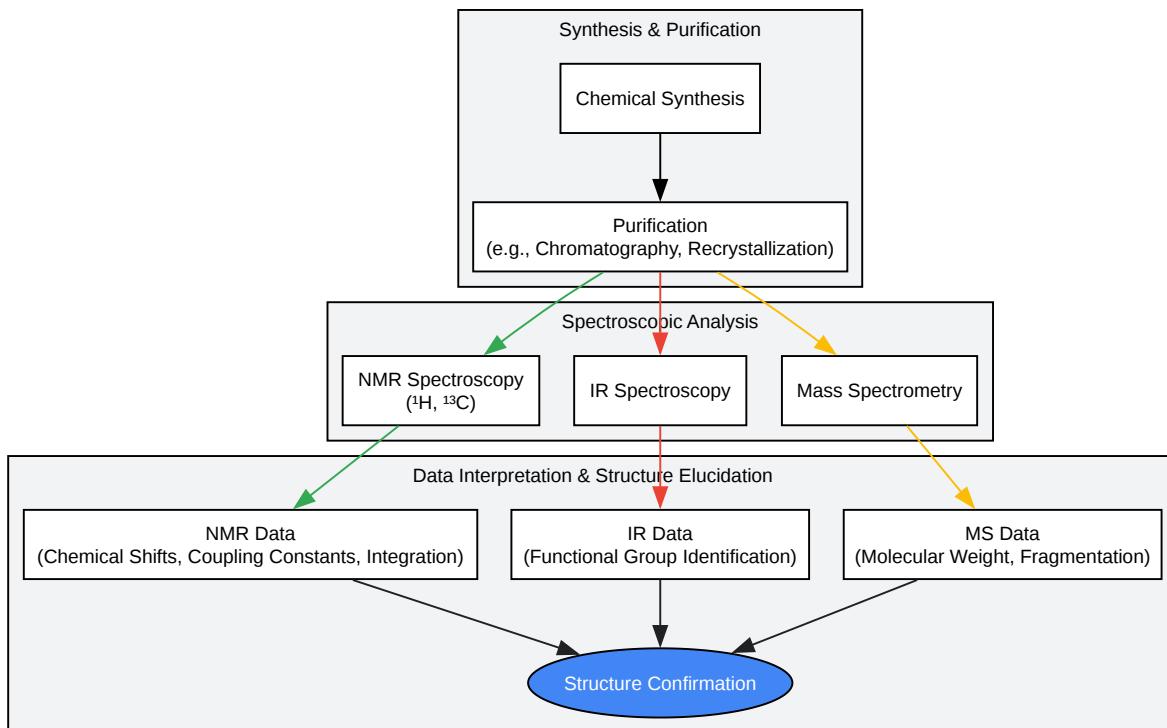
- **3-N-Boc-aminocyclohexanone**
- High-performance liquid chromatography (HPLC)-grade solvent (e.g., methanol or acetonitrile)
- Vial and micropipette
- Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **3-N-Boc-aminocyclohexanone** (e.g., ~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
 - Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically in the low μ g/mL to ng/mL range).
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature) to optimal values for the analysis of small molecules.
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule ($[M+H]^+$) and any other adducts or fragments.
 - Compare the observed m/z values with the predicted values to confirm the identity of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

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References

- 1. 3-Aminocyclohexanone|CAS 149520-74-1|Supplier [benchchem.com]

- 2. chemimpex.com [chemimpex.com]
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